molecular formula C16H22NO6P B14013942 (R)-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate

(R)-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate

Cat. No.: B14013942
M. Wt: 355.32 g/mol
InChI Key: AHINZAZIGFLFQL-AWEZNQCLSA-N
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Description

®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is a complex organic compound that features a phosphonate group, an oxazolidinone ring, and a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Phosphonate Ester Formation: The final step involves the reaction of the oxazolidinone derivative with diethyl phosphite under suitable conditions to form the desired phosphonate ester.

Industrial Production Methods

Industrial production of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzyl group or the phosphonate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate esters, potentially inhibiting enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

Similar Compounds

  • ®-Diethyl (2-(4-methyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
  • ®-Diethyl (2-(4-phenyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate

Uniqueness

®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The combination of the oxazolidinone ring and the phosphonate ester also provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C16H22NO6P

Molecular Weight

355.32 g/mol

IUPAC Name

(4S)-4-benzyl-3-(2-diethoxyphosphorylacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H22NO6P/c1-3-22-24(20,23-4-2)12-15(18)17-14(11-21-16(17)19)10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3/t14-/m0/s1

InChI Key

AHINZAZIGFLFQL-AWEZNQCLSA-N

Isomeric SMILES

CCOP(=O)(CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)OCC

Canonical SMILES

CCOP(=O)(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)OCC

Origin of Product

United States

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